N-{[2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}benzenesulfonamide
Overview
Description
N-{[2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 442.10209953 g/mol and the complexity rating of the compound is 760. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step organic reactions starting with the formation of the tetrahydroisoquinoline ring, followed by sulfonylation and subsequent functionalization to introduce the phenylsulfonyl and benzenesulfonamide groups. Key reagents often include sulfuric acid derivatives, aromatic amines, and sulfonyl chlorides. Reaction conditions might involve temperatures ranging from ambient to slightly elevated, alongside solvents such as dichloromethane or toluene.
Industrial Production Methods: Industrial synthesis scales up these methods, ensuring purity and yield through optimized reaction conditions, precise control of reactant additions, and sophisticated purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, potentially modifying the tetrahydroisoquinoline ring.
Reduction: Reduction reactions could alter the sulfonamide or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution might occur at various positions on the aromatic rings or the heterocyclic core.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or permanganates in solvents like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogens (bromine, chlorine) for halogenation, with catalysts like iron or aluminum chloride.
Major Products:
Oxidation Products: Oxidized derivatives of the tetrahydroisoquinoline ring.
Reduction Products: Simplified sulfonyl or amine derivatives.
Substitution Products: Halogenated aromatic rings or modified sulfonamide groups.
Scientific Research Applications: N-{[2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}benzenesulfonamide is explored for:
Chemistry: As a building block in organic synthesis, creating complex molecules for materials science or pharmaceuticals.
Biology: Potential as a biochemical probe to study enzyme functions or receptor interactions.
Medicine: Investigated for therapeutic properties, possibly including anti-cancer or anti-inflammatory effects.
Industry: Used in the synthesis of high-performance polymers or as a catalyst in chemical processes.
Mechanism of Action: The compound’s mechanism depends on its target:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: By binding to active sites, altering protein conformation, or interfering with signal transduction pathways, it exerts its effects.
Comparison with Similar Compounds: Compared to other tetrahydroisoquinoline derivatives or sulfonamide compounds, this compound offers unique interactions due to the combined presence of phenylsulfonyl and benzenesulfonamide groups. This dual functionality can enhance its binding affinity and specificity in biological systems.
Comparison with Similar Compounds
N-{[2-(4-methylphenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}benzenesulfonamide: Similar structure with a methyl group enhancing lipophilicity.
N-{[2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}toluenesulfonamide: Toluenesulfonamide group replacing benzenesulfonamide for altered reactivity.
N-{[2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}methanesulfonamide: Methanesulfonamide group influencing solubility and reactivity.
Properties
IUPAC Name |
N-[[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c25-29(26,19-10-3-1-4-11-19)23-17-22-21-14-8-7-9-18(21)15-16-24(22)30(27,28)20-12-5-2-6-13-20/h1-14,22-23H,15-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCPGIJNMWQBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)CNS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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